

Synthesis of 3,5-Dibromo-2-hydroxybenzoic acid from salicylic acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxybenzoic acid

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An In-depth Technical Guide to the Synthesis of **3,5-Dibromo-2-hydroxybenzoic Acid** from Salicylic Acid

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **3,5-Dibromo-2-hydroxybenzoic acid**, a significant halogenated aromatic compound, starting from salicylic acid. The document details the underlying principles of the electrophilic aromatic substitution mechanism, offers a robust, step-by-step experimental protocol, and discusses critical aspects of product purification, characterization, and safety. This guide is intended as a valuable resource for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Importance

3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-Dibromosalicylic acid, is a valuable intermediate in organic synthesis.[1] Its structure, featuring a salicylic acid core with two bromine atoms, makes it a versatile building block for more complex molecules. The presence of bromine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, rendering this compound a point of interest for developing novel pharmaceutical agents and other specialty chemicals.[2]

This guide provides a detailed exploration of its synthesis via the direct bromination of salicylic acid. We will delve into the mechanistic rationale for the reaction's regioselectivity, present a reliable laboratory-scale protocol, and address the critical safety and handling procedures required for the reagents involved.

Reaction Mechanism: An In-depth Analysis

The synthesis of **3,5-Dibromo-2-hydroxybenzoic acid** from salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.^{[3][4]} The outcome of the reaction is dictated by the directing effects of the two functional groups already present on the aromatic ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

Pillar of Expertise: Understanding Substituent Effects The key to this synthesis is understanding the powerful activating and directing influence of the hydroxyl group.

- **Hydroxyl Group (-OH):** This group is a potent activating group. The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance, significantly increasing the ring's electron density (nucleophilicity).^[3] This makes the ring highly susceptible to attack by electrophiles. Furthermore, the -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
- **Carboxyl Group (-COOH):** In contrast, the carboxyl group is a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It acts as a meta-director.

In the case of salicylic acid, the activating ortho, para-directing effect of the -OH group overwhelmingly dominates the deactivating, meta-directing effect of the -COOH group. Therefore, electrophilic attack occurs at the positions ortho and para to the hydroxyl group. Since the carboxyl group occupies one of the ortho positions, substitution occurs at the other ortho position (C3) and the para position (C5), leading to the desired 3,5-dibromo product.

The reaction proceeds via the following mechanistic steps:

- **Electrophile Attack:** The electron-rich aromatic ring of salicylic acid attacks a bromine molecule (Br_2), which acts as the electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.^[3]

- Deprotonation: A base (such as a bromide ion or another molecule in the reaction mixture) abstracts a proton from the carbon atom where the bromine has attached.[3]
- Aromaticity Restoration: The removal of the proton restores the highly stable aromatic system, yielding the brominated product. This process occurs sequentially at positions 3 and 5.

Caption: Mechanism of electrophilic bromination of salicylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification. Adherence to safety protocols is paramount.

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity	Molar Equiv.	Purity
Salicylic Acid	138.12	13.8 g	1.0	>99%
Bromine (Br ₂)	159.81	11.0 mL (34.4 g)	2.15	>99%
Glacial Acetic Acid	60.05	~200 mL	-	ACS Grade
Sodium Bisulfite (NaHSO ₃)	104.06	As needed	-	-
Ethanol	46.07	~150 mL	-	95% or Absolute
Distilled Water	18.02	~1 L	-	-

Equipment

- 500 mL three-neck round-bottom flask
- Reflux condenser
- 125 mL pressure-equalizing dropping funnel

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice-water bath
- 1 L beaker
- Büchner funnel and vacuum flask
- Standard laboratory glassware (graduated cylinders, beakers)

Step-by-Step Synthesis Procedure

- **Setup:** In a chemical fume hood, assemble the 500 mL three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Add the magnetic stir bar.
- **Dissolution:** Add salicylic acid (13.8 g, 0.1 mol) to the flask, followed by 100 mL of glacial acetic acid. Stir the mixture until the salicylic acid is fully dissolved.
- **Bromine Addition:** Carefully measure bromine (11.0 mL, 0.215 mol) and dissolve it in 75 mL of glacial acetic acid in the dropping funnel. Caution: Bromine is highly corrosive and toxic. Perform this step in the fume hood with appropriate PPE.[5]
- **Reaction:** Slowly add the bromine solution dropwise to the stirred salicylic acid solution over approximately 60-90 minutes. The reaction is exothermic; use an ice bath to maintain the temperature between 20-30°C if necessary. A precipitate may form during the addition.
- **Completion:** After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.
- **Precipitation (Workup):** Slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold distilled water while stirring. A dense, white to off-white precipitate of the crude product will form.
- **Quenching:** To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine in the supernatant disappears and the

solution becomes colorless.

- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water (total ~200-300 mL) to remove acetic acid and inorganic salts.
- Drying (Crude): Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

Purification via Recrystallization

- Transfer the crude, dried solid to a 500 mL Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid. It is advisable to start with approximately 100-120 mL of ethanol and heat the mixture gently on a hot plate. Add more hot ethanol in small portions only if necessary to achieve complete dissolution.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Dry the final product in a vacuum oven at a moderate temperature (50-60°C) to a constant weight. The expected melting point is 224-227 °C.

Caption: Workflow for the synthesis of **3,5-Dibromo-2-hydroxybenzoic acid**.

Product Characterization

The identity and purity of the synthesized **3,5-Dibromo-2-hydroxybenzoic acid** should be confirmed through analytical methods.

Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ O ₃	[6]
Molecular Weight	295.91 g/mol	[1][6]
Appearance	White to off-white powder/crystals	
Melting Point	224-227 °C	
CAS Number	3147-55-5	[6]

- Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch (from both phenol and carboxylic acid) around 3000-3500 cm⁻¹, a sharp C=O stretch around 1650-1700 cm⁻¹, and C-Br stretches in the fingerprint region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct peaks for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[6]

Critical Safety and Handling Protocols

Trustworthiness through Safety: The described protocol is robust only when executed with stringent safety measures. The hazards associated with the primary reagents demand rigorous adherence to safety protocols.

- Bromine (Br₂):
 - Hazards: Extremely toxic, corrosive, and a strong oxidizing agent. Fatal if inhaled and causes severe, painful burns on skin contact. All manipulations must be conducted within a certified chemical fume hood.
 - PPE: Chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (fluorinated rubber or Viton® are recommended for handling neat bromine) are mandatory. [5]

- Spills & Exposure: For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][7] Have a bromine spill kit (containing a neutralizer like sodium thiosulfate) readily available.
- Salicylic Acid:
 - Hazards: Harmful if swallowed and causes serious eye damage.[8][9] Can form combustible dust clouds in the air.[9]
 - PPE: Wear safety goggles and gloves.[9]
- Glacial Acetic Acid:
 - Hazards: Corrosive and flammable. Causes severe skin and eye burns.
 - PPE: Handle in a fume hood, wearing appropriate gloves, goggles, and a lab coat.
- Waste Disposal: All halogenated organic waste must be collected in a designated container. Acidic aqueous waste should be neutralized before disposal according to institutional guidelines.

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